Uranyl sulfate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Uranyl sulfate appears as an odorless yellow-green solid. Sinks in and mixes with water. A hydrate of formula (H2SO4)2.7H2O is also known.

作用机制

Approximately 60% of uranium absorbed into the blood is transported in the form of a bicarbonate complex, and 40% is bound to plasma proteins. The uranyl-bicarbonate complex is filtered out of the blood by the renal glomerulus and is passed into the tubules. The pH of urine decreases in the tubules, resulting in dissociation of the complex and release of the reactive uranyl ion. Nephrotoxicity results primarily from damage to the tubular epithelium, which allows leakage of glucose, protein, aminoacids, and enzymes into the urine. In high doses (more than 6 mg uranium/kg), glomerular damage may also occur, causing decreased renal blood flow and a decreased glomerular filtration rate. The kidney responds to toxic levels of uranium within 24-48 hr after exposure. The changes become progressively more severe over approximately a 5 day period. The damaged tubular epithelium regenerates quickly as the uranium concentration is reduced. /Soluble uranium compounds/

Compared to other heavy metals, such as cadmium, lead, and mercury ... uranium's nephrotoxic effect is less intense. Although the nephrotoxicity of uranium is attributed primarily to its metallotoxicity (chemical toxicity), some authors have discussed that renal damage from exposure to high-LET alpha-emitting heavy metals, like uranium, is derived from combined chemical and radiotoxic effect. /Uranium NOS/

科学研究应用

Nuclear Medicine and Radioisotope Production

Production of Molybdenum-99:

Uranyl sulfate solutions are utilized in the production of molybdenum-99, a vital radioisotope used in medical imaging. The SHINE Medical Technologies project employs this compound in a process where neutron-induced fission occurs to generate molybdenum-99 from low-enriched uranium. Research has demonstrated that controlling parameters such as temperature and dose rate can influence the formation of uranyl peroxide, which is critical for optimizing the production process .

Irradiation Studies:

Irradiation experiments involving this compound solutions have been conducted to understand the effects of high radiation doses on the compound. These studies focus on the decomposition processes and the dynamics of bubble formation during electron beam irradiation, which are essential for developing efficient extraction methods for radioisotope recovery .

Environmental Remediation

Uranium Sequestration:

this compound plays a significant role in environmental remediation efforts, particularly in the sequestration of uranium from contaminated groundwater. Studies have shown that uranyl ions can interact with various substrates, such as ferric oxyhydroxides, to enhance uranium sorption processes. This interaction is critical for developing permeable reactive barriers aimed at mitigating uranium contamination in aquifers .

Column Studies:

Laboratory column studies have been employed to simulate the transport and fate of this compound in subsurface environments. These studies help evaluate the effectiveness of different materials in capturing uranyl ions from contaminated water sources, thereby providing insights into practical applications for groundwater remediation .

Material Science and Crystal Engineering

Synthesis of this compound Minerals:

Research into the crystallographic properties of this compound has led to the synthesis of novel crystalline phases under hydrothermal conditions. These synthesized compounds exhibit unique structural characteristics that can be leveraged for various applications, including catalysis and materials design .

Polyrotaxanes Formation:

Recent studies have explored the formation of mixed-ligand uranyl polyrotaxanes incorporating sulfate ligands. This research highlights how adjusting pH conditions can lead to diverse structural outcomes, which may have implications for designing advanced materials with tailored properties .

Toxicological Studies

Toxicity Assessment:

The solubility and toxicity of this compound are critical factors in assessing its environmental impact. Studies indicate that higher solubility correlates with increased toxicity due to ionizing radiation effects on biological systems. Understanding these toxicological aspects is essential for evaluating safety protocols in environments where this compound is present .

Summary Table of Applications

属性

CAS 编号 |

1314-64-3 |

|---|---|

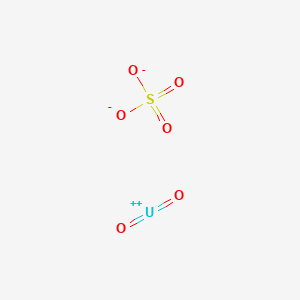

分子式 |

UO2SO4 O6SU |

分子量 |

366.09 g/mol |

IUPAC 名称 |

dioxouranium(2+);sulfate |

InChI |

InChI=1S/H2O4S.2O.U/c1-5(2,3)4;;;/h(H2,1,2,3,4);;;/q;;;+2/p-2 |

InChI 键 |

XEZIPWHQHLVFHG-UHFFFAOYSA-L |

SMILES |

[O-]S(=O)(=O)[O-].O=[U+2]=O |

规范 SMILES |

[O-]S(=O)(=O)[O-].O=[U+2]=O |

颜色/形态 |

Yellow crystals |

密度 |

3.28 at 68 °F (USCG, 1999) |

Key on ui other cas no. |

1314-64-3 |

物理描述 |

Uranyl sulfate appears as an odorless yellow-green solid. Sinks in and mixes with water. A hydrate of formula (H2SO4)2.7H2O is also known. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。